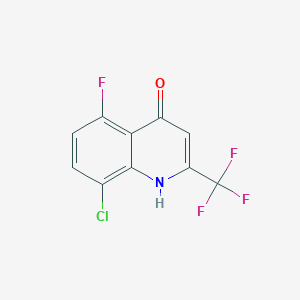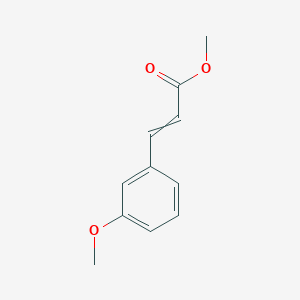
(E)-methyl 3-(3-methoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methyl 3-(3-methoxyphenyl)acrylate is an organic compound belonging to the class of cinnamates. It is characterized by the presence of a methoxy group attached to the meta position of the cinnamate structure. This compound is known for its pleasant aroma and is widely used in the fragrance and flavor industry. Its molecular formula is C11H12O3, and it has a molecular weight of 192.21 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-methyl 3-(3-methoxyphenyl)acrylate can be synthesized through various methods. One common approach involves the esterification of m-methoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of methyl m-methoxycinnamate often employs more efficient and environmentally friendly methods. For instance, the Heck reaction, which involves the coupling of aryl halides with olefins, can be used. This method utilizes palladium catalysts and is known for its high yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: (E)-methyl 3-(3-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: m-Methoxycinnamic acid.
Reduction: m-Methoxycinnamyl alcohol.
Substitution: Various substituted cinnamates depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-methyl 3-(3-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of fragrances, flavors, and UV-absorbing agents in sunscreens .
Mecanismo De Acción
The mechanism of action of methyl m-methoxycinnamate involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparación Con Compuestos Similares
Methyl cinnamate: Lacks the methoxy group, resulting in different chemical properties.
Ethyl methoxycinnamate: Similar structure but with an ethyl group instead of a methyl group.
Isoamyl methoxycinnamate: Contains an isoamyl group, used primarily in sunscreens
Uniqueness: (E)-methyl 3-(3-methoxyphenyl)acrylate is unique due to the presence of the methoxy group at the meta position, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to other cinnamate derivatives .
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl 3-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-3-4-9(8-10)6-7-11(12)14-2/h3-8H,1-2H3 |
Clave InChI |
NDMAAKFMVKZYIV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


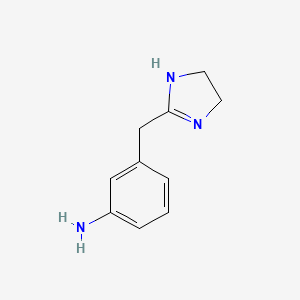
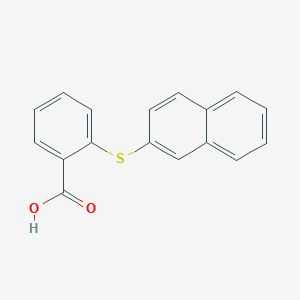
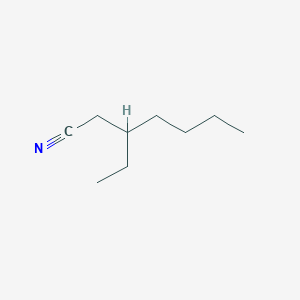
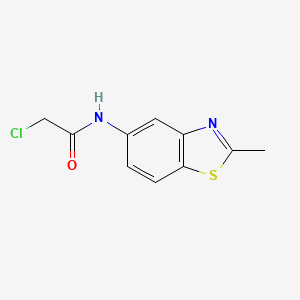
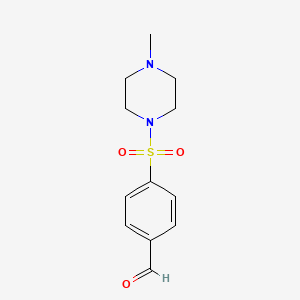
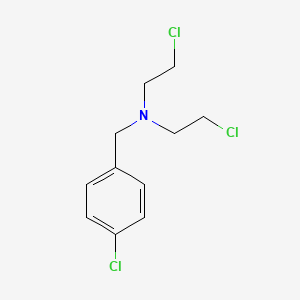
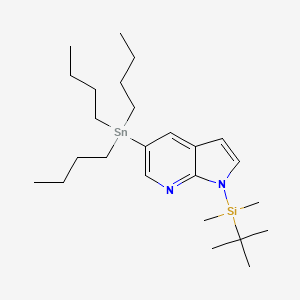
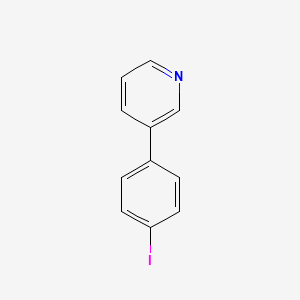
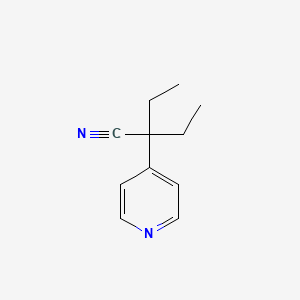
![2-[(2-hydroxyethyl)amino]-N-(3-pyridinyl)acetamide](/img/structure/B8757868.png)
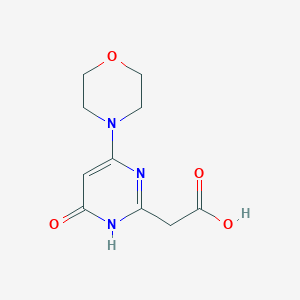
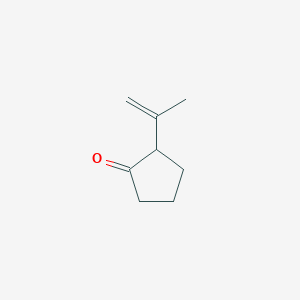
![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B8757897.png)
